N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound with potential applications in pharmaceuticals, particularly as a therapeutic agent. This compound is classified under the category of benzimidazole derivatives, which are known for their diverse biological activities.
This compound has been referenced in various databases and patents, indicating its relevance in medicinal chemistry. For instance, it is associated with treatments targeting specific diseases such as cancer and pain management . The chemical structure and properties have been cataloged in resources like PubChem, which provides detailed information on its molecular characteristics .
The compound belongs to the class of quinolinecarboxamides and contains a benzimidazole moiety. This classification is significant due to the pharmacological properties exhibited by similar compounds, including anti-cancer and anti-inflammatory effects.
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed for characterization.
The molecular formula for N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is . The structural representation includes:
The compound's InChI key is provided for database searches: CIPYJQXGZLZVQO-UHFFFAOYSA-N
. Its molecular weight is approximately 342.36 g/mol .
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action for N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide primarily involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds like this may inhibit certain kinases or enzymes that play critical roles in cell proliferation and survival in cancerous tissues. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
Studies have shown that similar compounds exhibit IC50 values in the nanomolar range against target enzymes, indicating potent biological activity.
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically appears as a solid at room temperature. Its melting point and solubility characteristics are crucial for formulation in pharmaceutical applications.
The compound is stable under standard laboratory conditions but may be sensitive to light or moisture. It is expected to have moderate lipophilicity based on its structure, influencing its bioavailability .
Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications affect its biological activity.
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide has potential applications in:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2